molecular formula C16H22ClNO2 B2520499 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide CAS No. 300820-85-3

2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide

Cat. No. B2520499
CAS RN: 300820-85-3
M. Wt: 295.81
InChI Key: VGTHJTOHJMCXDJ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide, also known as A-836,339, is a synthetic compound that belongs to the class of compounds called cannabinoid receptor agonists. The compound has been extensively studied for its potential therapeutic applications in various diseases such as pain, inflammation, and addiction.

Scientific Research Applications

Phenoxyacetic Acid Herbicides and Chlorophenols

  • Environmental Impact and Safety : Studies have evaluated the environmental impact and safety of phenoxyacetic acid herbicides and chlorophenols, including their role in the etiology of lymphoma and soft-tissue neoplasms. The evidence for a causal association is strongest for non-Hodgkin's lymphomas, reflecting either a weak effect or possibly a confounding exposure associated with the use of these compounds (Kelly & Guidotti, 1989).

  • Degradation and Environmental Fate : Research on the occurrence and transformation of phenoxy acids in aquatic environments has been reviewed, including their biodegradability, photodegradation, and the efficiency of advanced oxidation processes (AOPs) in removing these compounds from water. Methylparaben and propylparaben are the most common parabens found in surface water and sediments, reflecting their use in consumer products and their continuous introduction into the environment (Muszyński, Brodowska, & Paszko, 2019).

Acetamides

  • Biochemical Transformations : The review on the biological effects of acetamide and its derivatives provides insights into their toxicology, indicating varying responses among these chemicals. This includes a comprehensive review of their usage, biology, environmental toxicology, and the biological consequences of exposure (Kennedy, 2001).

  • Advanced Oxidation Processes : A review focused on the degradation of acetaminophen (a compound structurally related to acetamides) by advanced oxidation processes discussed the pathways, by-products, biotoxicity, and theoretical calculations to predict the most reactive sites. This highlights the environmental and health impacts of acetamides and the potential for advanced technologies to mitigate their presence in aquatic environments (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-12-10-14(8-9-15(12)17)20-11-16(19)18(2)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTHJTOHJMCXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(C)C2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324724
Record name 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

300820-85-3
Record name 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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